molecular formula C14H10F3NO2 B1463311 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine CAS No. 1187167-65-2

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463311
CAS No.: 1187167-65-2
M. Wt: 281.23 g/mol
InChI Key: FCLGYSKQHJFCJY-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 . It’s also known as Methanone, (6-methoxy-2-pyridinyl)[4-(trifluoromethyl)phenyl]- .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound contains a pyridine ring, a trifluoromethyl group, and a methoxy group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Molecular Structure

Research into the synthesis and molecular structure of related heterocyclic ligands demonstrates the versatility of pyridine derivatives in forming complex molecular structures. For instance, the synthesis of new O/N/O ligands involving pyridine frameworks has been explored, highlighting their potential in forming intricate molecular structures through X-ray analysis (Silva et al., 1997). Such studies indicate the relevance of pyridine derivatives in the development of new chemical entities with specific structural characteristics.

Antibacterial and Antifungal Activity

Pyridine nucleus plays a significant role in various fields including medicine, where its derivatives have been synthesized for biological activity assessments. The study on the antibacterial and antifungal activity of pyridine derivatives shows some compounds demonstrating moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting the potential of pyridine derivatives in therapeutic applications (Bhuva et al., 2015).

Corrosion Inhibition

The corrosion inhibition properties of pyridine derivatives on mild steel in hydrochloric acid have been investigated, with findings showing significant inhibition effects. This highlights the application of pyridine derivatives in industrial chemistry for protecting metals against corrosion, thereby extending their service life and reducing maintenance costs (Ansari et al., 2015).

Liquid Crystalline Behavior

The study of hydrogen-bonded complexes of pyridine derivatives reveals their potential in creating materials with specific liquid crystalline behaviors. Such materials have applications in displays, sensors, and other electronic devices, indicating the versatility of pyridine derivatives in advanced material science (Walker et al., 2020).

Novel Heterocyclic Compounds Synthesis

Research into the synthesis of novel heterocyclic compounds from pyridine derivatives showcases the role of these compounds in creating new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of polycyclic heteroaromatic compounds through versatile reaction strategies opens new avenues for chemical synthesis (Patankar et al., 2008).

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-12-4-2-3-11(18-12)13(19)9-5-7-10(8-6-9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLGYSKQHJFCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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